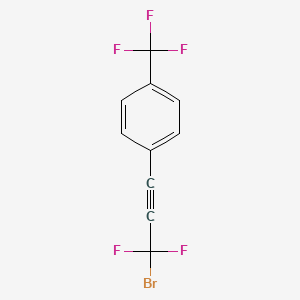![molecular formula C15H19NOSi B12611705 (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol: is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol typically involves the reaction of 3-bromopyridine with 3-(trimethylsilyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The resulting product is then subjected to reduction using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired methanol derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group in (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding alkane derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to replace the trimethylsilyl group.
Major Products:
- Oxidation of the methanol group can yield aldehydes or carboxylic acids.
- Reduction can produce alkanes.
- Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and trimethylsilyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- (6-[3-(Trimethylsilyl)phenyl]pyridin-2-YL)methanol
- (6-[3-(Trimethylsilyl)phenyl]pyridin-4-YL)methanol
- (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)ethanol
Uniqueness: (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol is unique due to the specific positioning of the trimethylsilyl group on the phenyl ring and the methanol group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H19NOSi |
|---|---|
Peso molecular |
257.40 g/mol |
Nombre IUPAC |
[6-(3-trimethylsilylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C15H19NOSi/c1-18(2,3)14-6-4-5-13(9-14)15-8-7-12(11-17)10-16-15/h4-10,17H,11H2,1-3H3 |
Clave InChI |
DFFPIVQMEJONIB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC(=C1)C2=NC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)

![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)
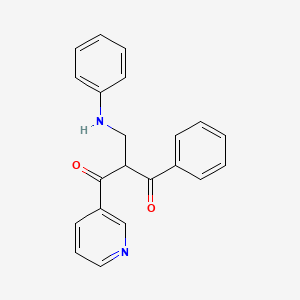
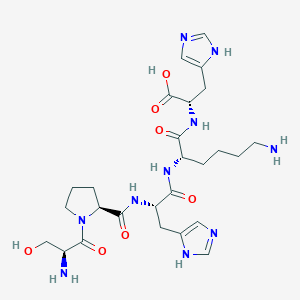
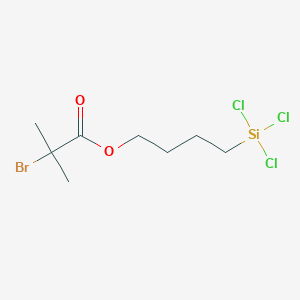
![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)

![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)
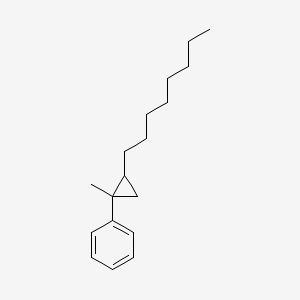
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)
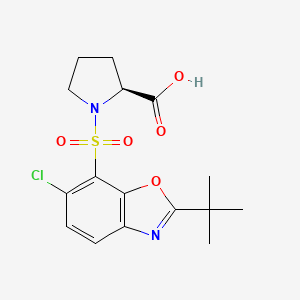
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)
